Binding Affinity and Selectivity Profile vs. PRE-084 and S1RA (E-52862)
Igmesine demonstrates a binding affinity for the sigma-1 receptor (KD = 19.1 nM) that positions it within the range of high-affinity σ1 agonists, though with measurable differences from structurally distinct comparators. PRE-084, a frequently used σ1 agonist tool compound, exhibits an IC50 of 2.2 nM in similar binding assays, representing approximately an 8- to 9-fold higher affinity than igmesine [1]. S1RA (E-52862), a clinical-stage σ1 antagonist, shows comparable affinity (Ki = 17 nM) but with an opposite functional profile . Igmesine maintains a >52-fold selectivity window over σ2 receptors (IC50 > 1000 nM), which is critical for isolating σ1-mediated effects in mechanistic studies .
| Evidence Dimension | Sigma-1 receptor binding affinity |
|---|---|
| Target Compound Data | KD = 19.1 nM |
| Comparator Or Baseline | PRE-084: IC50 = 2.2 nM; S1RA (E-52862): Ki = 17 nM |
| Quantified Difference | PRE-084: ~8- to 9-fold higher affinity than igmesine; S1RA: comparable affinity but antagonist vs. agonist |
| Conditions | In vitro radioligand competition binding assays using σ1 receptor preparations |
Why This Matters
This difference in binding potency informs dose selection and expected occupancy in experimental designs, with igmesine offering a validated agonist tool with well-documented in vivo behavioral pharmacology.
- [1] Su TP, Hayashi T. Sigma-1 receptor ligands: A new class of neuroprotective agents. Future Neurology. 2010;5(6):817-828. View Source
